methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold . This scaffold is recognized as a valuable compound in the treatment of various diseases . It has been used as a template for designing new inhibitors .
Synthesis Analysis
The synthesis of similar compounds involves the conversion of mercapto-compounds into corresponding bis(methylthio)-derivatives, which give amino-methylthio-compounds on heating with ethanolic ammonia .Molecular Structure Analysis
The molecular structure of this compound is based on the [1,2,3]triazolo[4,5-d]pyrimidine scaffold. Docking studies have indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring could be responsible for the improved activity of certain derivatives .Chemical Reactions Analysis
The compound, being a derivative of [1,2,3]triazolo[4,5-d]pyrimidine, may undergo various chemical reactions. For instance, 5-mercapto-compounds can be converted into corresponding 5,7-bis(methylthio)-derivatives, which give 7-amino-5-methylthio-compounds on heating with ethanolic ammonia .Scientific Research Applications
Synthesis and Structural Modification
- Structural modifications of (pyrimidin-2-yl)hydrazones, related to the compound , have shown that methylation at the N3 atom can promote anomalous cyclization, leading to the formation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. This process involves specific cleavage and rearrangement, indicating potential applications in synthetic organic chemistry for creating novel heterocyclic compounds with unique properties (Erkin & Krutikov, 2007).
Antimicrobial Activity
- Compounds containing the triazolopyrimidine ring have been synthesized and evaluated for their antimicrobial activity. For example, a novel derivative showed antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antibacterial agents (Lahmidi et al., 2019).
Antitumor and Antimicrobial Activities
- N-arylpyrazole-containing enaminones, which are structurally related to the compound , have been synthesized and shown to exhibit cytotoxic effects against human cell lines and antimicrobial activity. This suggests potential applications in the development of new therapeutics for cancer and infectious diseases (Riyadh, 2011).
Coordination Complexes and Antioxidant Properties
- Cu(II) coordination complexes built from triazolopyrimidine derivatives have shown "solvent-induced" polymorphism and antioxidant properties. Such complexes may have applications in materials science and as potential therapeutic agents due to their antioxidant activity (Chkirate et al., 2020).
Organic Light-emitting Properties
- The self-assembly of triazolopyrimidine derivatives into supramolecular microfibers with organic light-emitting properties has been reported. This finding opens up potential applications in the development of new materials for organic light-emitting diodes (OLEDs) (Liu et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit cdk2, a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have shown to interact with their targets through hydrogen bonding . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to affect the cell cycle progression, leading to apoptosis induction within cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Properties
IUPAC Name |
methyl 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c1-22-11(21)7-23-14-12-13(16-8-17-14)20(19-18-12)6-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYOUPCERRSPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.